molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8

Progabide acid

Cat. No. B105652
CAS RN: 62665-97-8
M. Wt: 335.8 g/mol
InChI Key: AJPSGLKFKRSEBJ-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Progabide Description

Progabide is an experimental antiepileptic drug that acts as a GABA agonist. It has been tested in various clinical trials for its efficacy in treating refractory partial epilepsy, psychiatric disorders, and its potential interactions with other antiepileptic drugs. Despite its promise, progabide has not significantly changed seizure frequency in patients with chronic partial epilepsy who have not responded to previous high-dose antiepileptic drug therapy . Additionally, while it has shown some improvement in affect and mood in psychiatric disorders, it has been found inferior to benzodiazepines and lacks evident antipsychotic action .

Synthesis Analysis

Progabide's synthesis has not been explicitly detailed in the provided papers. However, its interaction with other drugs and its metabolism, including the inhibition of microsomal epoxide hydrolase, suggest a complex synthesis pathway that may involve multiple steps and considerations for its interaction with other medications .

Molecular Structure Analysis

The molecular structure of progabide allows it to act as a GABA agonist, specifically targeting GABA receptors without significantly affecting other neurotransmitter systems such as noradrenergic, histamine, muscarinic cholinergic, or glycine receptors . Its structure also enables it to cross the blood-brain barrier, as evidenced by its effects in animal models .

Chemical Reactions Analysis

Progabide's chemical reactions within the body include its metabolism to an acid metabolite and a benzophenone derivative. These metabolites can be measured in biological fluids, which is essential for therapeutic drug monitoring and pharmacokinetic studies . Progabide's interaction with other antiepileptic drugs, such as carbamazepine, suggests that it can affect the metabolism of these drugs, potentially through the inhibition of liver enzymes .

Physical and Chemical Properties Analysis

Progabide is amphoteric with pKa values that allow it to be soluble in both acidic and basic environments . Its partition coefficient indicates its lipophilicity, which is relevant for its ability to cross the blood-brain barrier . The drug and its metabolites can be extracted from biological samples and measured using high-performance liquid chromatography, which is crucial for understanding its distribution within the body .

Relevant Case Studies

In clinical trials, progabide has been tested in patients with refractory partial epilepsy, psychiatric disorders, and in combination with other antiepileptic drugs. One study showed that progabide did not significantly reduce seizure frequency in patients with refractory partial epilepsy . In psychiatric disorders, progabide has shown some improvements in affect and mood but was not as effective as benzodiazepines and did not exhibit antipsychotic effects . Progabide's interaction with phenytoin and carbamazepine has been studied, revealing that it can increase serum phenytoin concentrations, necessitating careful dosage adjustments .

Scientific Research Applications

1. Neuromuscular Applications

Progabide acid, a gamma-aminobutyric acid (GABA) receptor agonist, has shown potential in neuromuscular applications. In a study exploring various treatments for acute neuromuscular failure, progabide was found useful in one patient, highlighting its potential role in modulating GABA-mediated pathways and influencing neuropathic pain sensations (Coletti Moja et al., 2004).

2. Neuroleptic-Induced Oral Dyskinesias

Progabide has been studied for its effects on neuroleptic-induced oral dyskinesias. In a study on rats, the GABA receptor agonist was observed to reduce vacuous chewing movements (VCMs) and locomotor activity, suggesting its potential use in managing abnormal perioral movements associated with neuroleptic treatment. This implies a role for progabide in addressing impairments in GABAergic mechanisms (Mithani et al., 2005).

properties

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXPPHKWFOGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045742
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Progabide acid

CAS RN

62665-97-8
Record name Progabide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGABIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Progabide acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Progabide acid
Reactant of Route 3
Reactant of Route 3
Progabide acid
Reactant of Route 4
Progabide acid
Reactant of Route 5
Reactant of Route 5
Progabide acid
Reactant of Route 6
Progabide acid

Citations

For This Compound
13
Citations
P Padovani, C Deves, G Bianchetti, JP Thenot… - … of Chromatography B …, 1984 - Elsevier
… resistant epileptic patients [1--3], is metabolized to other GABA agonists: progabide acid metabolite (PGA), gabamide and GABA (Fig. 1). PGA exerts the same pharmacological activity …
Number of citations: 13 www.sciencedirect.com
C Brunet, M Luyckx, M Lhermitte - European journal of drug metabolism …, 1989 - Springer
The aim of the present study was to monitor plasma levels of progabide and its metabolites in the rabbit following single oral administration of 20 mg.kg −1 . The plasma levels were …
Number of citations: 2 link.springer.com
W Yonekawa, HJ Kupferberg, T Lambert - Journal of Chromatography B …, 1983 - Elsevier
… and progabide acid in plasma from a healthy volunteer who received a single 1200-mg dose of progabide orally. Lower limits of detection for progabide and progabide acid were 30 …
Number of citations: 15 www.sciencedirect.com
DL Kroetz, P Loiseau, M Guyot… - Clinical Pharmacology & …, 1993 - Wiley Online Library
… progabide acid. A 0.1 mol/L sodium phosphate buffer pH 7.4 solution (control) or buffer solutions of progabide or progabide acid … and the concentration of progabide acid was 200 pmol/L…
Number of citations: 18 ascpt.onlinelibrary.wiley.com
DL Kroetz - 1990 - search.proquest.com
… The amide progabide, but not progabide acid, was inhibitory at therapeutic concentrations. … The amide progabide, but not progabide acid, was inhibitory at therapeutic concentrations. …
Number of citations: 2 search.proquest.com
P Lainé-Cessac, A Cailleux, P Allain - Biochemical pharmacology, 1997 - Elsevier
… Progabide and its main metabolite, progabide acid, are central y aminobutyric acid (GABA A… clinical significance in humans, especially as progabide acid does not itself inhibit PLK. The …
Number of citations: 74 www.sciencedirect.com
IE Leppik, FE Dreifuss, R Porter, T Bowman, N Santilli… - Neurology, 1987 - AAN Enterprises
The results of a multicenter, double-blind, placebo-controlled clinical trial of the efficacy and safety of progabide (PGB) in the treatment of partial seizures are presented. This study was …
Number of citations: 60 n.neurology.org
V Ascalone, L Dal Bo - Journal of chromatography, 1986 - pubmed.ncbi.nlm.nih.gov
… progabide acid …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
M Saini, S Are, IA Qureshi - Current Protein and Peptide …, 2022 - ingentaconnect.com
… Progabide contains progabide acid as its main metabolite, and it is a central gamma-aminobutyric acid (GABA-A) receptor agonist drug, while theophylline, known as 1,3…
Number of citations: 1 www.ingentaconnect.com
YW Alelyunas, JR Empfield, D McCarthy… - Bioorganic & medicinal …, 2010 - Elsevier
We determined the experimental solubility of CNS marketed drugs. Of the 98 drugs measured, greater than 90% had solubility >10μM in pH 7.4 buffer. Only seven drugs had solubility <…
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.